N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chlorine Atom: The 5-chloro substituent can be introduced via electrophilic substitution reactions using chlorinating agents like N-chlorosuccinimide.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Formation of the Thiophene Sulfonamide: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones. The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: A chlorine-substituted indole derivative with different functional groups.
Properties
Molecular Formula |
C14H13ClN2O2S2 |
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Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-3-4-13-12(8-11)10(9-16-13)5-6-17-21(18,19)14-2-1-7-20-14/h1-4,7-9,16-17H,5-6H2 |
InChI Key |
MFZCJRLYIJDXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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